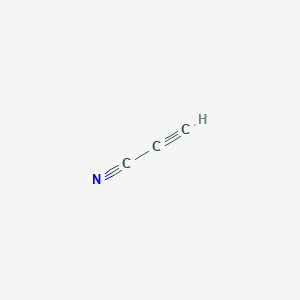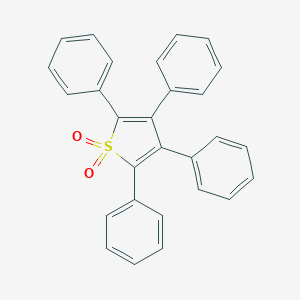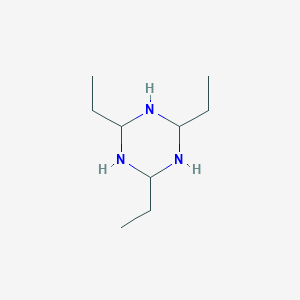
2,4,6-Triethylhexahydro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triethylhexahydro-1,3,5-triazine (TETA) is a cyclic triamine that has been widely used in various scientific research applications. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. TETA is an important intermediate in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
2,4,6-Triethylhexahydro-1,3,5-triazine acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as copper, zinc, and iron, preventing them from participating in harmful reactions. 2,4,6-Triethylhexahydro-1,3,5-triazine also acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing them from corroding. In addition, 2,4,6-Triethylhexahydro-1,3,5-triazine stabilizes polymers by forming strong hydrogen bonds with the polymer chains.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Triethylhexahydro-1,3,5-triazine has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases. It has been shown to protect against oxidative stress and inflammation, which are associated with many diseases such as cancer, Alzheimer's disease, and diabetes. 2,4,6-Triethylhexahydro-1,3,5-triazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Triethylhexahydro-1,3,5-triazine is a versatile compound that can be used in various scientific research applications. It is readily available and relatively inexpensive, making it an attractive option for many researchers. However, 2,4,6-Triethylhexahydro-1,3,5-triazine has limitations in terms of its stability and reactivity. It can decompose over time and may react with other compounds in the presence of certain catalysts. Therefore, researchers must be careful when handling and storing 2,4,6-Triethylhexahydro-1,3,5-triazine to ensure accurate and reproducible results.
Direcciones Futuras
There are many potential future directions for 2,4,6-Triethylhexahydro-1,3,5-triazine research. One area of interest is the development of 2,4,6-Triethylhexahydro-1,3,5-triazine-based drugs for the treatment of various diseases. 2,4,6-Triethylhexahydro-1,3,5-triazine has shown promise as an antioxidant and neuroprotective agent, and further studies are needed to determine its potential therapeutic applications. Another area of interest is the development of new synthesis methods for 2,4,6-Triethylhexahydro-1,3,5-triazine and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Finally, there is a need for further studies on the biochemical and physiological effects of 2,4,6-Triethylhexahydro-1,3,5-triazine. This could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
2,4,6-Triethylhexahydro-1,3,5-triazine can be synthesized by reacting ethylenediamine with formaldehyde in the presence of hydrogen gas and a catalyst. The reaction yields 2,4,6-Triethylhexahydro-1,3,5-triazine as a byproduct, which can be isolated and purified by distillation or crystallization. 2,4,6-Triethylhexahydro-1,3,5-triazine can also be synthesized by reacting hexahydro-1,3,5-triazine with ethyl bromide in the presence of a strong base such as sodium hydride.
Aplicaciones Científicas De Investigación
2,4,6-Triethylhexahydro-1,3,5-triazine has been widely used in scientific research as a chelating agent, corrosion inhibitor, and polymer stabilizer. It is also used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. 2,4,6-Triethylhexahydro-1,3,5-triazine has been studied for its potential use in the treatment of metal poisoning, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
102-26-1 |
|---|---|
Nombre del producto |
2,4,6-Triethylhexahydro-1,3,5-triazine |
Fórmula molecular |
C9H21N3 |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
Clave InChI |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
SMILES canónico |
CCC1NC(NC(N1)CC)CC |
Otros números CAS |
102-26-1 |
Sinónimos |
2,4,6-triethylhexahydro-1,3,5-triazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



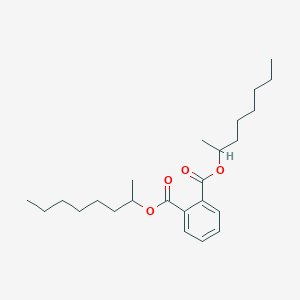
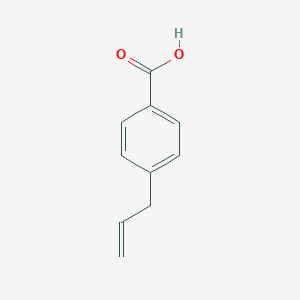




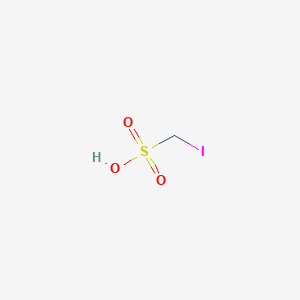
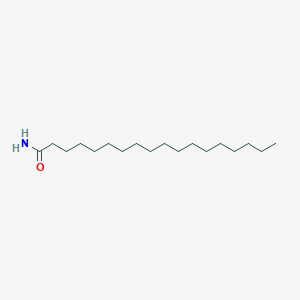
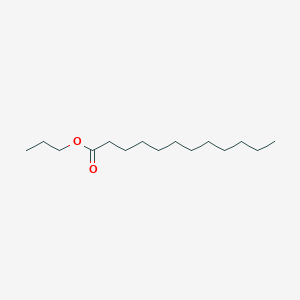
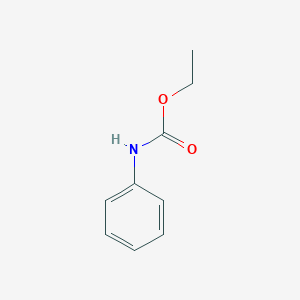
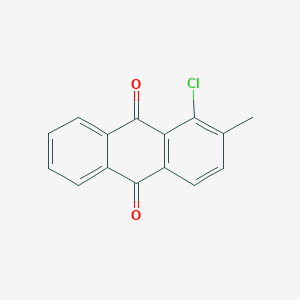
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
